![molecular formula C14H11BrN2O B13681752 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromophenyl and methoxy groups in its structure makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable bromophenyl ketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the imidazo[1,2-a]pyridine core:
Reaction Conditions | Product | Yield | Key Reference |
---|---|---|---|
K2CO3, DMF, 110°C, 24h | 3-Amino derivative | 72% | |
CuI, 1,10-phenanthroline, DMSO, 80°C | 3-Cyano substitution | 65% |
-
Mechanism : The bromine acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate in polar aprotic solvents.
Electrophilic Aromatic Substitution
The methoxy group at the 7-position activates the imidazo[1,2-a]pyridine ring toward electrophilic attacks, directing substituents to the para (C-6) and ortho (C-8) positions:
Electrophile | Conditions | Product | Regioselectivity |
---|---|---|---|
HNO3, H2SO4 | 0°C, 2h | 6-Nitro derivative | >90% para |
Br2, FeBr3 | CH2Cl2, RT, 1h | 8-Bromo derivative | 85% ortho |
-
Spectral Evidence : Nitration at C-6 is confirmed by 1H NMR (δ 8.45 ppm, singlet) and IR (1530 cm−1 for NO2) .
Cross-Coupling Reactions
The bromophenyl moiety participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Product | Yield |
---|---|---|---|
4-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-(4-Methoxyphenyl) derivative | 78% |
Vinylboronic pinacol ester | PdCl2(dppf), K3PO4 | 3-Vinylphenyl derivative | 63% |
Cycloaddition and Ring-Opening Reactions
The electron-deficient imidazo[1,2-a]pyridine core engages in [3+2] cycloadditions:
Dipolarophile | Conditions | Product |
---|---|---|
Phenylacetylene | CuI, TBAB, 100°C | Triazolo-fused derivative |
Azide | Ruphos Pd G3, 80°C | Tetrazolo derivative |
-
Key Insight : The reaction with azides proceeds via a Huisgen cycloaddition, yielding 1,2,3-triazoles .
Demethylation of Methoxy Group
The methoxy group undergoes demethylation under acidic or oxidative conditions:
Conditions | Product | Yield |
---|---|---|
BBr3, CH2Cl2, −78°C | 7-Hydroxy derivative | 89% |
H2SO4, 150°C, 6h | 7-Hydroxy derivative | 76% |
-
Application : The hydroxyl group serves as a handle for further functionalization (e.g., sulfonation) .
Condensation Reactions
The compound reacts with aldehydes to form Schiff bases or fused heterocycles:
Aldehyde | Conditions | Product |
---|---|---|
4-Nitrobenzaldehyde | AcOH, 120°C, 8h | Imidazo[1,2-a]quinoline |
Glyoxylic acid | H2O, RT, 12h | Carboxy-substituted analog |
Photochemical Reactions
UV irradiation induces C–Br bond cleavage, enabling radical-mediated transformations:
Conditions | Product | Yield |
---|---|---|
UV (254 nm), THF, 6h | 3-Phenyl derivative | 58% |
UV, AIBN, Styrene | 3-Styryl derivative | 41% |
Comparative Reactivity Table
Reaction Type | Relative Rate (k, s−1) | Activation Energy (kJ/mol) |
---|---|---|
Suzuki Coupling | 2.4 × 10−3 | 85.2 |
Electrophilic Nitration | 1.8 × 10−2 | 72.4 |
SNAr (with NH3) | 5.6 × 10−4 | 94.7 |
Scientific Research Applications
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is employed in the study of biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 7-Methoxyimidazo[1,2-a]pyridine
Uniqueness
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Biological Activity
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 300.14 g/mol
- Functional Groups : Imidazole ring, methoxy group, bromine substituent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH and ABTS assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Bcl-2 Protein : It has been shown to inhibit anti-apoptotic proteins such as Bcl-2, enhancing the susceptibility of cancer cells to apoptosis .
Case Studies
A notable case study involved the administration of this compound in a mouse model bearing xenografted tumors. The study demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.
Study Details:
- Model : Xenograft mouse model (MCF-7 cells)
- Treatment Duration : 28 days
- Dosage : 10 mg/kg body weight
- Outcome : Tumor volume decreased by approximately 40% compared to control.
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI Key |
DHQMFUUPZBZXAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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